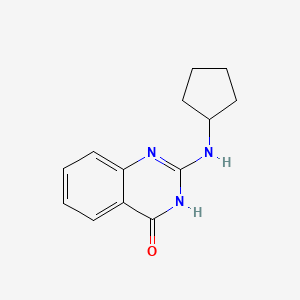

2-(cyclopentylamino)quinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclopentylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a cyclopentylamino group attached to the second position.

准备方法

Synthetic Routes and Reaction Conditions

-

Visible Light-Induced Condensation Cyclization

Reactants: 2-aminobenzamides and aldehydes.

Catalyst: Fluorescein as a photocatalyst.

Conditions: Visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst.

-

Graphene Oxide Nanosheet Catalysis

Reactants: Anthranilamide (2-aminobenzamide) and an aldehyde/ketone.

Catalyst: Graphene oxide nanosheets.

Conditions: Aqueous medium at room temperature.

Industrial Production Methods

Industrial production methods for 2-(cyclopentylamino)quinazolin-4(3H)-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

化学反应分析

Types of Reactions

Oxidation: Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

Substitution: Quinazolinones can participate in substitution reactions, particularly at the amino group or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazolinones can yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

科学研究应用

2-(Cyclopentylamino)quinazolin-4(3H)-one is a quinazolinone derivative with a variety of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. Quinazolinones, in general, are stable heterocyclic compounds that medicinal chemists have used to synthesize new medicinal agents due to their stability . These compounds have a wide range of applications, including antibacterial, analgesic, anti-inflammatory, antifungal, antimalarial, antihypertensive, CNS depressant, anticonvulsant, antihistaminic, antiparkinsonism, antiviral, and anticancer activities .

Chemical Structure and Properties

The compound's chemical structure consists of a quinazolinone backbone with a cyclopentylamino substituent located at the 2-position, which is believed to significantly affect its biological activity.

Preparation Methods

this compound can be synthesized using various methods:

- Visible Light-Induced Condensation Cyclization Involves reacting 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst under visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without a metal catalyst.

- Graphene Oxide Nanosheet Catalysis Employs anthranilamide (2-aminobenzamide) and an aldehyde/ketone with graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature.

Biological Activity

-

Anticancer Activity Quinazolinone derivatives have demonstrated anticancer properties. Studies on similar compounds have shown cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer).

These results suggest that derivatives like this compound could be potential lead compounds for cancer therapy. Cytotoxicity tests of quinazolin-4(3H)-one derivatives against MCF-7 and A2780 cell lines have shown that several compounds were significantly more cytotoxic than the control drug lapatinib .

Compound Cell Line IC50 (µM) Control (Lapatinib) IC50 (µM) 2i MCF-7 0.173 ± 0.012 5.9 ± 0.74 3i A2780 0.14 ± 0.03 12.11 ± 1.03 -

Kinase Inhibition Quinazolinones can inhibit kinases involved in cancer progression. They have demonstrated inhibitory effects on kinases such as CDK2, HER2, and EGFR.

These compounds have shown activity comparable to or superior to established inhibitors like imatinib and erlotinib. Molecular docking studies suggest that these compounds may act as ATP non-competitive inhibitors for certain kinases, which is important for their anticancer efficacy.

Compound Kinase Target IC50 (µM) 2i CDK2 0.173 ± 0.012 3i HER2 0.079 ± 0.015 3f EGFR 0.102 ± 0.014 - Antimicrobial Activity 4(3H)-Quinazolinones with 3-substitution have been associated with antimicrobial properties .

- Analgesic and Anti-inflammatory Activities Certain 2-substitutedamino-quinazolin-4(3H)-ones have been investigated for analgesic and anti-inflammatory activities, exhibiting significant activity with only mild ulcerogenic potential compared to aspirin .

作用机制

The mechanism of action of 2-(cyclopentylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Similar Compounds

2-Aminoquinazolin-4(3H)-one: Lacks the cyclopentylamino group but shares the quinazolinone core.

2-(Phenylamino)quinazolin-4(3H)-one: Contains a phenylamino group instead of a cyclopentylamino group.

2-(Methylamino)quinazolin-4(3H)-one: Contains a methylamino group instead of a cyclopentylamino group.

Uniqueness

2-(Cyclopentylamino)quinazolin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific binding properties and interactions with molecular targets, distinguishing it from other quinazolinone derivatives.

生物活性

2-(Cyclopentylamino)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone backbone with a cyclopentylamino substituent at the 2-position. This structural modification is believed to influence its biological activity significantly.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit potent anticancer properties. A study evaluating various quinazolin-4(3H)-one derivatives found that compounds similar to this compound showed significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The most effective compounds had IC50 values substantially lower than the control drug lapatinib, indicating their potential as anticancer agents. For instance:

| Compound | Cell Line | IC50 (µM) | Control (Lapatinib) IC50 (µM) |

|---|---|---|---|

| 2i | MCF-7 | 0.173 ± 0.012 | 5.9 ± 0.74 |

| 3i | A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |

These findings suggest that derivatives like this compound could serve as lead compounds for further development in cancer therapy .

Kinase Inhibition

A critical aspect of the biological activity of quinazolinones is their ability to inhibit various kinases involved in cancer progression. The study highlighted that compounds similar to this compound demonstrated inhibitory effects on key kinases such as CDK2, HER2, and EGFR. The following table summarizes the kinase inhibition data:

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 |

| 3i | HER2 | 0.079 ± 0.015 |

| 3f | EGFR | 0.102 ± 0.014 |

These compounds exhibited comparable or superior activity compared to established inhibitors like imatinib and erlotinib .

Molecular docking studies have indicated that compounds like this compound act as ATP non-competitive inhibitors for certain kinases, which is crucial for their anticancer efficacy. The binding interactions and structural affinities were analyzed using computational methods, revealing insights into how these compounds inhibit kinase activity.

Additional Biological Activities

Beyond anticancer properties, quinazolinones also display other biological activities:

- Antibacterial Activity : Some derivatives have shown promising results against bacterial pathogens, indicating potential for development as antibacterial agents.

- Enzyme Inhibition : Quinazolinones have been reported to inhibit enzymes such as urease and COX, contributing to their therapeutic potential in various conditions .

Case Studies

- Case Study on Anticancer Efficacy : A recent study synthesized a series of quinazolinone derivatives and evaluated their effects on MCF-7 and A2780 cell lines. The results indicated that modifications at the cyclopentyl group significantly enhanced cytotoxicity compared to other substitutions.

- In Vivo Studies : Further investigations are necessary to evaluate the in vivo efficacy and safety profile of these compounds, particularly focusing on their pharmacokinetics and potential side effects.

属性

IUPAC Name |

2-(cyclopentylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWLPLBIONSVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。